ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . This compound is known for its unique structure, which includes a cyclohepta[b]thiophene ring system, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
The synthesis of ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This step involves the cyclization of a suitable precursor to form the cyclohepta[b]thiophene ring system.
Introduction of the carboxylate group: The carboxylate group is introduced through esterification reactions.
Attachment of the benzoylamino group: The benzoylamino group is attached via amide bond formation.
Formation of the carbonothioyl group:
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Ethyl 2-{[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-{[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C20H22N2O3S2 |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O3S2/c1-2-25-19(24)16-14-11-7-4-8-12-15(14)27-18(16)22-20(26)21-17(23)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3,(H2,21,22,23,26) |
InChI Key |
NKFDORZHCXVADX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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